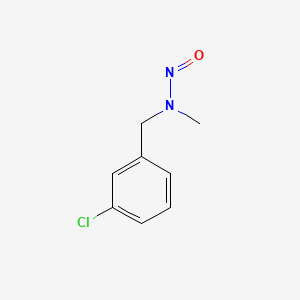
N-Nitroso-N-(3-chlorobenzyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-N-(3-chlorobenzyl)methylamine is a chemical compound with the molecular formula C8H9ClN2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences .
準備方法
Synthetic Routes and Reaction Conditions
N-Nitroso-N-(3-chlorobenzyl)methylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-Nitroso-N-(3-chlorobenzyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted nitrosamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Nitroso-N-(3-chlorobenzyl)methylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other nitrosamines and related compounds.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Research on this compound contributes to understanding the potential health risks associated with nitrosamine exposure.
作用機序
The mechanism of action of N-Nitroso-N-(3-chlorobenzyl)methylamine involves its metabolic activation by cytochrome P450 enzymes. The resulting electrophiles can react with DNA to form covalent addition products (DNA adducts), which play a central role in carcinogenesis if not repaired . The compound’s molecular targets include DNA and various cellular proteins involved in metabolic pathways.
類似化合物との比較
N-Nitroso-N-(3-chlorobenzyl)methylamine can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso group, this compound is unique due to the presence of the 3-chlorobenzyl group, which influences its reactivity and biological activity . Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
These compounds are also studied for their carcinogenic properties and environmental impact.
特性
CAS番号 |
98736-46-0 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9ClN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChIキー |
YALMLCXXHQHFJI-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)

![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)

